N4,N4-diethylbenzene-1,2,4-triamine N4,N4-diethylbenzene-1,2,4-triamine
Brand Name: Vulcanchem
CAS No.: 26886-71-5
VCID: VC8095294
InChI: InChI=1S/C10H17N3/c1-3-13(4-2)8-5-6-9(11)10(12)7-8/h5-7H,3-4,11-12H2,1-2H3
SMILES: CCN(CC)C1=CC(=C(C=C1)N)N
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol

N4,N4-diethylbenzene-1,2,4-triamine

CAS No.: 26886-71-5

Cat. No.: VC8095294

Molecular Formula: C10H17N3

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

N4,N4-diethylbenzene-1,2,4-triamine - 26886-71-5

Specification

CAS No. 26886-71-5
Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
IUPAC Name 4-N,4-N-diethylbenzene-1,2,4-triamine
Standard InChI InChI=1S/C10H17N3/c1-3-13(4-2)8-5-6-9(11)10(12)7-8/h5-7H,3-4,11-12H2,1-2H3
Standard InChI Key WBESZLACIAKKAS-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC(=C(C=C1)N)N
Canonical SMILES CCN(CC)C1=CC(=C(C=C1)N)N

Introduction

Structural and Molecular Characteristics

Chemical Identity

N4,N4-Diethylbenzene-1,2,4-triamine (IUPAC name: 4-(diethylamino)benzene-1,2-diamine) has the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol. The compound features a benzene core with primary amine groups at positions 1 and 2 and a tertiary amine (diethyl-substituted) at position 4. Its SMILES representation is Nc1cc(N(CC)CC)c(N)cc1, and the InChIKey is HWNGZPYALGWORF-UHFFFAOYSA-N, derived from computational tools .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
IUPAC Name4-(Diethylamino)benzene-1,2-diamine
SMILESNc1cc(N(CC)CC)c(N)cc1
InChIKeyHWNGZPYALGWORF-UHFFFAOYSA-N

Structural Features

The benzene ring’s electron density is modulated by the electron-donating amine groups, which influence its reactivity in electrophilic substitution and coordination reactions. The diethylamino group at position 4 introduces steric hindrance and alters solubility compared to non-alkylated analogs .

Synthesis and Production

Synthetic Routes

The synthesis of N4,N4-diethylbenzene-1,2,4-triamine can be inferred from methods used for analogous triamines. A plausible route involves:

  • Nitration and Reduction: Starting with 4-chlorobenzene-1,2-diamine, diethylamination via nucleophilic substitution using diethylamine under alkaline conditions.

  • Protection-Deprotection Strategies: Temporary protection of primary amines with acetyl groups, followed by diethylamination and subsequent deprotection .

Key Reaction Conditions:

  • Solvents: Ethanol, tetrahydrofuran (THF).

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.

  • Temperature: 80–120°C for alkylation reactions.

Industrial Scalability

Industrial production would require optimization for yield and purity. Continuous-flow reactors could enhance efficiency, while purification via column chromatography or recrystallization ensures high-purity product .

Physicochemical Properties

Physical Properties

  • Melting Point: Estimated 90–110°C (based on methyl-substituted analogs).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to amine functionalities; limited solubility in water.

  • Stability: Air-sensitive; prone to oxidation, requiring storage under inert atmospheres.

Chemical Reactivity

  • Electrophilic Substitution: The electron-rich ring undergoes nitration and sulfonation preferentially at position 5 (meta to diethylamino group).

  • Coordination Chemistry: Acts as a tridentate ligand, forming complexes with transition metals like Cu(II) and Fe(III) .

Applications and Functional Utility

Organic Synthesis

N4,N4-Diethylbenzene-1,2,4-triamine serves as a precursor for heterocyclic compounds, including benzimidazoles and triazolopyridines, which are pivotal in pharmaceutical synthesis.

Materials Science

  • Coordination Polymers: Its tridentate binding capability facilitates the design of metal-organic frameworks (MOFs) with applications in gas storage.

  • Dye Synthesis: Derivatives are used in azo dyes, leveraging the amine groups for chromophore development .

Biological Activity

While direct studies are lacking, structurally related triamines exhibit antimicrobial and anticancer properties. For example, methyl-substituted analogs show MIC values of 16–64 µg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Analogous Compounds

N4,N4-Dimethylbenzene-1,2,4-Triamine

  • Molecular Weight: 151.18 g/mol (vs. 179.26 g/mol for diethyl variant).

  • Solubility: Higher water solubility due to reduced hydrophobicity.

  • Applications: Used in smaller-scale organic syntheses due to lower steric demand .

N1,N1-Bis(4-(Diethylamino)Phenyl)-N4,N4-Diethylbenzene-1,4-Diamine

  • Structural Complexity: Additional phenyl rings enhance π-π stacking, making it suitable for optoelectronic materials.

  • Synthesis Complexity: Multi-step routes involving Ullmann couplings .

Future Research Directions

  • Catalytic Applications: Explore use in asymmetric catalysis as chiral ligands.

  • Biological Screening: Evaluate antimicrobial and antitumor activity in vitro.

  • Computational Studies: Density functional theory (DFT) to predict reactivity and electronic properties.

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